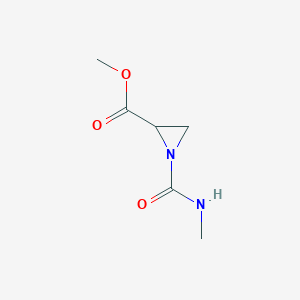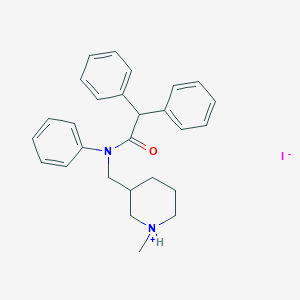
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is a chemical compound with the molecular formula C27H31IN2O. It is known for its complex structure, which includes a piperidine ring and diphenyl groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide typically involves multiple steps. One common method includes the reaction of 2,2-diphenylacetic acid with N-((1-methyl-3-piperidyl)methyl)amine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is utilized in various fields of scientific research:
Chemistry: It serves as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as a pharmacological agent.
Medicine: The compound is explored for its therapeutic properties and potential use in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in pharmacology or other scientific research.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenylacetic acid
- N-((1-methyl-3-piperidyl)methyl)amine
- Diphenhydramine
Uniqueness
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide is unique due to its specific combination of structural features, including the piperidine ring and diphenyl groups
Properties
CAS No. |
101651-72-3 |
|---|---|
Molecular Formula |
C27H31IN2O |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-N,2,2-triphenylacetamide;hydroiodide |
InChI |
InChI=1S/C27H30N2O.HI/c1-28-19-11-12-22(20-28)21-29(25-17-9-4-10-18-25)27(30)26(23-13-5-2-6-14-23)24-15-7-3-8-16-24;/h2-10,13-18,22,26H,11-12,19-21H2,1H3;1H |
InChI Key |
DNHDRCJOMGYUIA-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Canonical SMILES |
CN1CCCC(C1)CN(C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.I |
Synonyms |
2,2-Diphenyl-N-((1-methyl-3-piperidyl)methyl)acetanilide hydriodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


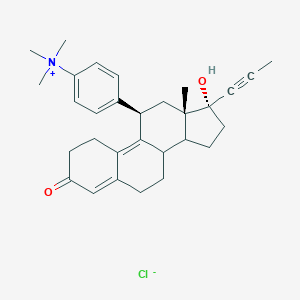
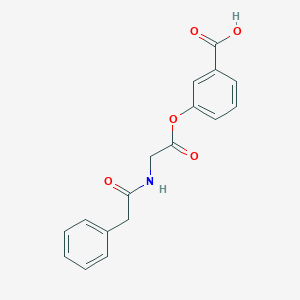
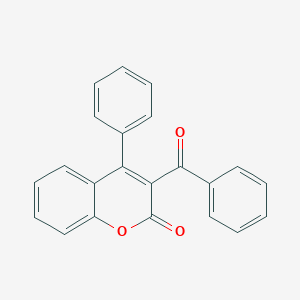
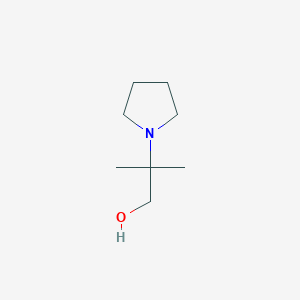
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
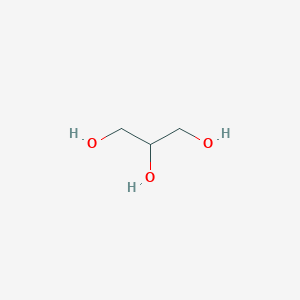
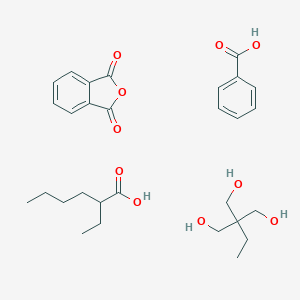
![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)
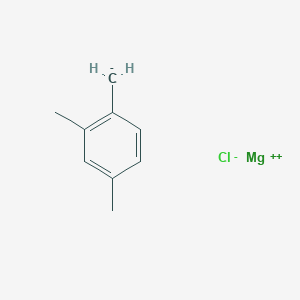
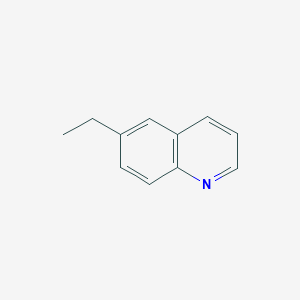

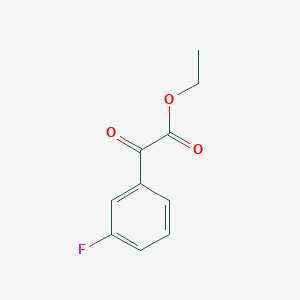
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
